Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

Organic Synthesis PROTAC Synthesis Protecting Group Strategy

Researchers synthesizing PROTACs require a bifunctional intermediate that allows sequential, chemoselective conjugation of target protein and E3 ligase ligands. tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate solves this with its geminal amino-nitrile architecture at the pyrrolidine 3-position, providing two orthogonally reactive handles. • Enables stepwise PROTAC assembly without protecting group conflicts. • ≥97% purity ensures minimal truncated byproducts that could act as competitive binders. • Boc protection allows modular SAR library generation for DPP-IV inhibitor and neuroscience probe development. In stock with same-day global dispatch.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 871115-54-7
Cat. No. B1441394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate
CAS871115-54-7
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C#N)N
InChIInChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3
InChIKeyNFLVTBMZGLRSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Amino-3-Cyanopyrrolidine-1-Carboxylate – Dual-Warhead Intermediate


tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate (CAS 871115-54-7) is a pyrrolidine-based chemical building block characterized by the simultaneous presence of a Boc-protected amine and a nitrile group at the same 3-position of the pyrrolidine ring [1]. With a molecular weight of 211.26 g/mol and a formula of C₁₀H₁₇N₃O₂, it serves as a protected intermediate, commonly listed among 'Protein Degrader Building Blocks' for research and development [2]. Its primary differentiation stems from its orthogonally reactive, geminally substituted architecture, which allows for sequential and selective chemical transformations, distinguishing it from mono-functional pyrrolidine intermediates.

Substitution Risks for CAS 871115-54-7


Simple substitution with close analogs like 3-amino-pyrrolidine-1-carboxylate or 3-cyano-pyrrolidine-1-carboxylate fails because the target compound's differentiation is kinetic and chemoselective, not merely structural [1]. The geminal amino-nitrile arrangement on a single carbon atom creates a unique steric and electronic environment that controls sequential deprotection and functionalization. A mono-functional analog will follow a different reaction pathway, potentially leading to missing a critical warhead in a multi-step synthesis, such as for a PROTAC degrader [2]. This compound's specific classification as a 'Protein Degrader Building Block' highlights that its value is tied to a precise synthetic application, where an analog would require a complete re-design of the synthetic route.

Differentiation Guide: CAS 871115-54-7


Chemoselective Boc Deprotection vs. Mono-Boc Analogs

The presence of both a Boc-protected amine and a nitrile on the same pyrrolidine ring allows for selective Boc deprotection under acidic conditions (e.g., TFA or HCl) to yield the free amine, while the nitrile remains intact. This is a class-level advantage for orthogonally protected intermediates [1]. In contrast, mono-Boc analogs like tert-butyl 3-aminopyrrolidine-1-carboxylate lack the nitrile handle for subsequent diversification. Quantitative comparative data for stability under specific deprotection conditions is not available in the open literature for this exact compound; this represents a Class-Level Inference.

Organic Synthesis PROTAC Synthesis Protecting Group Strategy

Cyanopyrrolidine Pharmacophore vs. Non-Cyano Analogs

The nitrile group in this compound serves as a critical structural element that mimics the transition state of serine proteases and is a key pharmacophore in cyanopyrrolidine-based DPP-IV and POP inhibitors [1][2]. A review of this class notes that patents for cyanopyrrolidine DPP-IV inhibitors outnumber other series, making this compound a direct entry point into a validated pharmacological space [1]. In contrast, pyrrolidine building blocks without a 3-cyano substituent, such as tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate, cannot directly access this inhibitor family. Direct comparative IC50 data for this Boc-protected precursor is not applicable, as it is a synthetic intermediate, but the final bioactive derivatives of similar cyanopyrrolidines have shown nanomolar activity; e.g., cyanopyrrolidine-based POP inhibitors demonstrate significant antiamnesic effects in rats at 1-2 mg/kg [2].

Medicinal Chemistry DPP-IV Inhibitors Cyanopyrrolidine Scaffold

Supplier Purity & Analytical Documentation Benchmark

For purchasers, the standard purity for CAS 871115-54-7 is consistently reported at ≥97% by multiple reputable suppliers, who provide batch-specific QC data such as NMR, HPLC, and GC . This is in contrast to many in-class pyrrolidine building blocks, which are often offered at a lower baseline purity of 95% without detailed analytical documentation. The provision of NMR, HPLC, and GC data significantly reduces the risk of introducing unknown impurities into a multi-step synthesis, particularly important for bifunctional intermediates where byproducts from incomplete synthesis can be reactive.

Procurement Quality Control Analytical Chemistry

Application Scenarios for CAS 871115-54-7


PROTAC Degrader Synthesis

The compound's listing as a 'Protein Degrader Building Block' directly supports its use in constructing Proteolysis Targeting Chimeras (PROTACs) [1]. The geminal amino-nitrile architecture provides two chemically distinct handles for sequential attachment of the target protein ligand and the E3 ligase ligand, which is the core synthetic challenge in PROTAC synthesis. The high required purity (≥97%) is critical here, as unreacted monofunctional impurities could result in a truncated molecule that acts as a competitive binder, invalidating the compound's degradation mechanism.

CNS-Penetrant POP Inhibitors

This precursor can be elaborated into cyanopyrrolidine-based POP inhibitors, a class shown to reverse amnesia in rat models following intraperitoneal administration (1–2 mg/kg) and predicted to cross the blood-brain barrier [2]. The development of tool compounds for neuroscience research requires a reliable entry into this validated chemical space, for which this specific intermediate is designed.

DPP-IV Inhibitor SAR Studies

Cyanopyrrolidines represent a prominent series of DPP-IV inhibitors for type 2 diabetes, with numerous patent applications [3]. This compound provides a versatile starting point for generating diverse libraries of candidates through functionalization at both the amine and the non-nitrile position. Its classical orthogonal protecting group strategy (Boc) allows for modular assembly of analogs for comprehensive SAR investigations.

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